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Executive Summary
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been the

foundation for a vast array of biologically active compounds. From their revolutionary

introduction as selective herbicides to their emerging potential in oncology and infectious

disease, these molecules exhibit a remarkable breadth of activity. This guide provides a

detailed exploration of the core biological functions of phenoxyacetic acid derivatives, grounded

in mechanistic insights and practical experimental validation. We will dissect their established

roles as auxin-mimicking herbicides, explore their mechanisms as antimicrobial agents, and

illuminate their promising future as anticancer therapeutics. Each section is supported by field-

proven experimental protocols, data interpretation guides, and visualizations of key pathways

to provide a comprehensive resource for professionals in the chemical and biological sciences.

The Phenoxyacetic Acid Core: A Foundation for
Diverse Bioactivity
Phenoxyacetic acid is an O-phenyl derivative of glycolic acid, characterized by a phenyl ring

linked to a carboxylic acid moiety via an ether bond (C₈H₈O₃).[1] This seemingly simple

structure is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives, created

by modifying the phenyl ring with various substituents (e.g., halogens, methyl groups) or
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altering the carboxylic acid group, exhibit a wide spectrum of pharmacological and biological

effects.[2][3] Historically, chlorinated derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) and

4-chloro-2-methylphenoxyacetic acid (MCPA) revolutionized agriculture as the first selective

auxinic herbicides.[4] Beyond agriculture, this scaffold is central to numerous pharmaceuticals,

including anti-inflammatory drugs (Tiaprofenic acid), antihypertensives, and antihistamines.[1]

[2] The synthetic tractability of the phenoxyacetic acid core allows for extensive chemical

modification, making it a perpetual source of novel compounds for biological screening.[1]

Herbicidal Activity: The Auxin Mimicry Paradigm
The most well-documented biological activity of phenoxyacetic acid derivatives is their role as

selective herbicides for controlling broadleaf weeds in monocotyledonous crops like corn and

wheat.[5][6]

Mechanism of Action: Uncontrolled Growth
Phenoxyacetic acid herbicides function as synthetic mimics of the natural plant growth

hormone, indole-3-acetic acid (IAA), also known as auxin.[5][6] In broadleaf (dicot) plants,

these synthetic auxins are not rapidly degraded like natural IAA.[4] Their persistence leads to

an overwhelming hormonal signal, causing rapid, uncontrolled, and disorganized cell division

and elongation. This ultimately results in stem twisting, leaf malformation, and vascular tissue

disruption, leading to the plant's death—a phenomenon often described as "growing to death".

[5] Monocotyledonous plants are generally resistant because they have different mechanisms

for hormone transport and metabolism that prevent the toxic accumulation of the herbicide.[6]

The herbicidal effect is initiated by the binding of the phenoxyacetic acid molecule to auxin-

binding proteins, which triggers a downstream signaling cascade that alters gene expression

related to growth and development.
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Caption: Auxin mimicry pathway of phenoxyacetic acid herbicides.

Structure-Activity Relationships (SAR)
The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the substitution

pattern on the aromatic ring.[7]

Position of Substituents: Chlorine or methyl groups at positions 2, 4, or 5 of the phenyl ring

are common in active herbicides (e.g., 2,4-D, 2,4,5-T, MCPA).[5]

Chirality: The introduction of a methyl group next to the carboxylic acid (creating fenoprop,

mecoprop) introduces a chiral center. The biological activity is typically found in only one

stereoisomer, the (2R)-isomer.[5]

Formulation: These herbicides are often formulated as esters or amine salts to improve their

solubility, stability, and penetration through the plant cuticle.[6] In the plant, these forms are

metabolized back to the active parent acid.[6]

Experimental Protocol: Seed Germination and Root
Elongation Assay
This in vitro assay is a fundamental method for assessing the phytotoxicity of a compound. The

principle relies on the dose-dependent inhibition of seed germination and subsequent growth of

the radicle (embryonic root) upon exposure to the test compound.

Causality: This assay directly measures the compound's impact on primary physiological

processes essential for plant establishment, providing a quantifiable measure of herbicidal

activity.

Protocol:

Preparation of Test Solutions: Dissolve the phenoxyacetic acid derivative in a suitable

solvent (e.g., DMSO, acetone) to create a high-concentration stock solution. Perform serial

dilutions in distilled water to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM).
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Controls:

Negative Control: Distilled water only.

Vehicle Control: The highest concentration of the solvent used in the test solutions, diluted

in water. This validates that the solvent itself has no phytotoxic effect.

Positive Control: A known herbicide (e.g., commercial 2,4-D) at a concentration known to

cause inhibition.

Assay Setup:

Place a sterile filter paper disc into a 90 mm Petri dish.

Evenly spread 20-30 seeds of a sensitive dicot species (e.g., lettuce, Lactuca sativa) onto

the filter paper.[4]

Add 5 mL of the respective test solution or control to each Petri dish, ensuring the filter

paper is saturated.

Seal the Petri dishes with paraffin film to prevent evaporation.

Incubation: Incubate the dishes in a controlled environment (e.g., 25°C, dark or specific

light/dark cycle) for 72-120 hours.

Data Collection & Analysis:

Germination Rate (%): Count the number of germinated seeds (radicle emerged) in each

dish. (Number of germinated seeds / Total number of seeds) * 100.

Root Length: Measure the length of the radicle for each germinated seed.

Calculate the average root length and standard deviation for each concentration.

Express root length as a percentage of the negative control.

Plot the percentage of root inhibition against the logarithm of the compound concentration

to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
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Antimicrobial Properties: A Broad-Spectrum
Defense
Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents,

with activity reported against a range of bacteria and fungi.[1][3]

Mechanisms of Action
The antimicrobial mechanisms are diverse and depend on the specific derivative. Unlike the

specific hormonal mimicry in plants, the action in microbes often involves broader disruption of

cellular processes or inhibition of essential enzymes. Some derivatives have been shown to

interfere with microbial cell membranes, while others target specific metabolic pathways. For

example, some analogs have been investigated for their ability to inhibit mycobacterial growth.

[8] Azo-substituted phenoxyacetic acids have shown activity against both Gram-positive and

Gram-negative bacteria.[9]

Experimental Protocol: Broth Microdilution for Minimum
Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation. This is the gold standard assay for quantifying

antimicrobial potency.

Causality: This method provides a precise quantitative value (the MIC) that allows for direct

comparison of the potency of different compounds against various microbial strains. The

inclusion of multiple controls ensures the validity of the results.
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Caption: Experimental workflow for MIC determination.

Protocol:

Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b181241?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2

through 12.

Add 100 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by

transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well

3, and so on, down to well 10. Discard 50 µL from well 10.

Controls:

Growth Control (Vehicle): Well 11 contains 50 µL of MHB and 50 µL of the bacterial

inoculum (and DMSO if applicable). It should show turbidity.

Sterility Control: Well 12 contains 100 µL of uninoculated MHB. It should remain clear.

Positive Control: A known antibiotic (e.g., Ampicillin) is serially diluted in a separate row to

confirm the susceptibility of the test organism.

Inoculation:

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is

then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well

is 100 µL.

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

Reading the MIC: After incubation, the MIC is read as the lowest concentration of the

compound at which there is no visible turbidity (growth). This can be done by eye or with a

plate reader.

Anticancer Potential: An Emerging Therapeutic
Avenue
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Recent research has highlighted the potential of phenoxyacetic acid derivatives as anticancer

agents, demonstrating cytotoxic activity against various cancer cell lines, including breast

(MCF-7) and liver (HepG2) cancers.[1][10]

Cellular Mechanisms of Action
The anticancer effects of these derivatives are multifaceted and can involve the induction of

apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[10]

Apoptosis Induction: Some compounds trigger the intrinsic or extrinsic apoptotic pathways,

leading to the activation of caspases and subsequent cell death. For instance, novel

phenoxyacetamide derivatives have been shown to act as potent apoptotic inducers in

HepG2 cells.[10]

Anti-inflammatory Action: There is a well-established link between chronic inflammation and

cancer.[11] Some phenoxyacetic acid derivatives act as selective inhibitors of

cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that promotes

inflammation and cell proliferation.[11][12]

Structure-Activity Insights: The presence of halogen groups and nitro groups on the phenoxy

ring has been shown to enhance anticancer and anti-inflammatory activity in some series of

compounds.[13]

Data Presentation: Cytotoxicity of Phenoxyacetic Acid
Derivatives
The following table summarizes representative data for the cytotoxic activity of selected

derivatives against human cancer cell lines, expressed as IC₅₀ values (the concentration

required to inhibit the growth of 50% of cells).
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Compound ID
Phenyl Ring
Substituents

Cancer Cell
Line

IC₅₀ (µM) Reference

Compound I 2,4,5-Trichloro HepG2 (Liver) 1.43 [10]

5-FU (Control) N/A HepG2 (Liver) 5.32 [10]

4-Cl-

phenoxyacetic

acid

4-Chloro
Breast Cancer

Cells
0.194 (µg/mL) [1]

Cisplatin

(Control)
N/A

Breast Cancer

Cells
0.236 (µg/mL) [1]

Compound 3c

4-Nitro

(phenoxy), 4-

Chloro

(phenylethyl)

MCF-7 (Breast) - [11][13]

Note: Direct comparison of IC₅₀ values should be done cautiously due to variations in

experimental conditions between studies.

Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity.

Causality: The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by

mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of

formazan produced is directly proportional to the number of viable cells.

Protocol:

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-

10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for

cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compounds or controls.

Controls:

Untreated Control: Cells treated with culture medium only.

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO)

used for the test compounds.

Positive Control: Cells treated with a known cytotoxic drug (e.g., 5-Fluorouracil,

Doxorubicin).[10]

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5%

CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. Purple formazan crystals will become visible within the cells.

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a

solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the

formazan crystals. Gently pipette to ensure complete dissolution.

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570

nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment: (Absorbance of treated cells /

Absorbance of untreated control cells) * 100.

Plot the percentage of viability against the logarithm of the compound concentration to

determine the IC₅₀ value.

Other Notable Pharmacological Activities
The versatility of the phenoxyacetic acid scaffold extends to several other therapeutic areas:
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Anti-inflammatory and Analgesic: As mentioned, many derivatives show potent anti-

inflammatory activity, often linked to COX-2 inhibition.[12][14] This is frequently coupled with

analgesic (pain-relieving) effects.[13][15]

Anticonvulsant/Antiepileptic: Certain derivatives have been identified as multifunctional

agents that can reduce seizure severity by suppressing neuroinflammatory cytokines (TNF-

α, IL-6) and excitotoxic glutamate accumulation in the brain.[16][17]

Antidiabetic: Novel derivatives have been designed as agonists for the free fatty acid

receptor 1 (FFA1), a target for treating type 2 diabetes by enhancing glucose-stimulated

insulin secretion.[18]

Conclusion and Future Perspectives
Phenoxyacetic acid derivatives have a rich history and a vibrant future. While their role in

agriculture is firmly established, the frontiers of medicine are continually being expanded by

novel analogs. The synthetic accessibility of the core structure allows chemists to fine-tune

steric and electronic properties, leading to compounds with enhanced potency and selectivity

for a desired biological target. Future research will likely focus on optimizing these derivatives

to improve their pharmacokinetic profiles, reduce off-target effects, and fully elucidate their

complex mechanisms of action in human disease. The development of dual-action compounds,

such as anti-inflammatory agents with anticancer activity, represents a particularly promising

strategy for creating next-generation therapeutics.

References
Journal of Emerging Technologies and Innovative Research. (2024).
Wikipedia. (2023). Phenoxy herbicide. [Link]
JETIR.org. (2024).
SciELO. (2020). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from
Eugenol and Guaiacol compared to the herbicide 2,4-D. [Link]
MDPI. (2022).
ACS Publications. (1953). Herbicidal Activity, Relation Between Molecular Structure and
Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic
Acids. [Link]
Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical
Properties. [Link]
PubMed. (2002).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.mdpi.com/1420-3049/29/6/1309
https://www.researchgate.net/publication/398814085_Synthesis_of_2-Phenoxyacetic_Acid_Analogs_for_Evaluation_of_the_Anti-inflammatory_Potential_and_Subsequent_In_Silico_Analysis
https://pubmed.ncbi.nlm.nih.gov/25197642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849228/
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra05596b
https://pmc.ncbi.nlm.nih.gov/articles/PMC12531995/
https://pubmed.ncbi.nlm.nih.gov/26482570/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2016).
PubMed. (2018).
ResearchGate. (2018). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. [Link]
MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives
as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]
PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities
of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
PubMed. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-
(substituted phenoxy)
RSC Publishing. (2024). Discovery and characterization of phenoxyacetic acid derivatives as
potential antiepileptic agents. [Link]
PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected]
anti-mycobacterial agents. [Link]
PubMed Central. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of
Synthesized 2-(Substituted phenoxy)
Semantic Scholar. (2013).
ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-
mycobacterial agents. [Link]
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid
Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological
Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
PubMed Central. (2024). Discovery and characterization of phenoxyacetic acid derivatives
as potential antiepileptic agents. [Link]
ResearchGate. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-
inflammatory Potential and Subsequent In Silico Analysis. [Link]
CORE. (2017). Synthesis, characterization and biological evaluation of some 2-
arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. jetir.org [jetir.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b181241?utm_src=pdf-custom-synthesis
https://www.jetir.org/papers/JETIR2403722.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. jetir.org [jetir.org]

3. researchgate.net [researchgate.net]

4. scielo.br [scielo.br]

5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

6. encyclopedia.pub [encyclopedia.pub]

7. mdpi.com [mdpi.com]

8. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-
mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. mdpi.com [mdpi.com]

11. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted
phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

13. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted
phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Recent investigations into synthesis and pharmacological activities of phenoxy
acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic
candidates - PMC [pmc.ncbi.nlm.nih.gov]

16. Discovery and characterization of phenoxyacetic acid derivatives as potential
antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

17. Discovery and characterization of phenoxyacetic acid derivatives as potential
antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

18. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free
fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Biological Activities
of Phenoxyacetic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181241#biological-activity-of-phenoxyacetic-acid-
derivatives]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.jetir.org/view?paper=JETIR2403722
https://www.researchgate.net/publication/309380636_MINI_REVIEW_ON_THERAPEUTIC_PROFILE_OF_PHENOXY_ACIDS_AND_THIER_DERIVATIVES_Review_Article
https://www.scielo.br/j/aabc/a/C5jpghWFpKmgbZzd9KsvqGq/?lang=en
https://en.wikipedia.org/wiki/Phenoxy_herbicide
https://encyclopedia.pub/entry/47255
https://www.mdpi.com/1996-1944/18/7/1680
https://pubmed.ncbi.nlm.nih.gov/16784842/
https://pubmed.ncbi.nlm.nih.gov/16784842/
https://www.researchgate.net/publication/289272991_New_Phenoxyacetic_Acid_Analogues_with_Antimicrobial_Activity
https://www.mdpi.com/1424-8247/16/11/1524
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150437/
https://www.mdpi.com/1420-3049/29/6/1309
https://pubmed.ncbi.nlm.nih.gov/25197642/
https://pubmed.ncbi.nlm.nih.gov/25197642/
https://www.researchgate.net/publication/398814085_Synthesis_of_2-Phenoxyacetic_Acid_Analogs_for_Evaluation_of_the_Anti-inflammatory_Potential_and_Subsequent_In_Silico_Analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849228/
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra05596b
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra05596b
https://pmc.ncbi.nlm.nih.gov/articles/PMC12531995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12531995/
https://pubmed.ncbi.nlm.nih.gov/26482570/
https://pubmed.ncbi.nlm.nih.gov/26482570/
https://www.benchchem.com/product/b181241#biological-activity-of-phenoxyacetic-acid-derivatives
https://www.benchchem.com/product/b181241#biological-activity-of-phenoxyacetic-acid-derivatives
https://www.benchchem.com/product/b181241#biological-activity-of-phenoxyacetic-acid-derivatives
https://www.benchchem.com/product/b181241#biological-activity-of-phenoxyacetic-acid-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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